N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core modified with a benzyl group at the N-position, a carboxamide at position 6, and a sulfanyl-linked 2-bromophenylcarbamoyl group at position 2. Its molecular formula is C23H19BrN6O2S, with a molecular weight of 547.41 g/mol .
Properties
IUPAC Name |
N-benzyl-3-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S/c23-17-8-4-5-9-18(17)25-20(29)14-31-22-27-26-19-11-10-16(13-28(19)22)21(30)24-12-15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H,24,30)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTYGDWLYUNHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the bromophenyl carbamoyl group: This step involves the reaction of the triazolopyridine intermediate with 2-bromophenyl isocyanate under controlled conditions to form the carbamoyl derivative.
Attachment of the benzyl group: The final step involves the alkylation of the intermediate with benzyl halides in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions.
Chemical Reactions Analysis
N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl moiety, using nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzyl compounds have been investigated for their ability to inhibit the growth of cancer cells in prostate and colon cancer models. Molecular docking studies suggest that such compounds may interact effectively with epidermal growth factor receptors (EGFR), which are critical in tumor growth and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar benzyl derivatives have demonstrated significant efficacy against various bacterial strains and fungi in vitro. The incorporation of the triazole ring may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways .
Anticonvulsant Effects
Research has indicated that certain N-benzyl derivatives possess anticonvulsant properties. In animal models, these compounds have shown effectiveness comparable to established anticonvulsants like phenobarbital. This suggests that this compound could be further explored for treating epilepsy and other seizure disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Triazole Ring : The initial step often involves the cyclization of appropriate precursors to form the triazole structure.
- Introduction of the Benzyl Group : This can be achieved through alkylation reactions where a benzyl halide reacts with a suitable nucleophile.
- Carbamoylation : The introduction of the carbamoyl group is crucial for enhancing biological activity and is usually performed via reaction with isocyanates or carbamates.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of similar compounds:
- A study published in a peer-reviewed journal highlighted that certain benzyl derivatives showed significant inhibition of cancer cell lines through targeted molecular interactions .
- Another research article focused on the synthesis of related compounds and their dual action as both antidepressants and anticonvulsants, indicating a broad therapeutic potential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Core Scaffold Variations
The triazolo-pyridine core is structurally distinct from other heterocyclic systems:
- Triazolo-pyridazines (e.g., compounds in ): Replace the pyridine ring with pyridazine, altering electronic properties and hydrogen-bonding capacity. Such changes may influence antimicrobial activity, as seen in , where triazolo[4,3-b]pyridazine derivatives exhibit moderate activity against microorganisms .
- Imidazo-pyridines (): Feature a fused imidazole ring instead of triazole, which could enhance π-π stacking interactions in biological targets .
Substituent Modifications
Key analogs and their substituent-driven differences:
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and higher molecular weight may improve membrane permeability compared to Cl or F analogs, though at the cost of increased steric hindrance .
- Thioether Modifications : The methylsulfanyl group in ’s compound increases lipophilicity, which could enhance blood-brain barrier penetration .
Biological Activity
N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the triazole ring, combined with a sulfanyl group and a bromophenyl moiety, suggests potential interactions with biological targets.
Biological Activities
-
Anticancer Activity :
- Studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . In particular, derivatives similar to this compound have shown enhanced activity compared to their precursors.
- Antimicrobial Activity :
- Anti-inflammatory and Antioxidant Effects :
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Triazole Derivative A | Anticancer | MCF-7 | |
| Triazole Derivative B | Antimicrobial | E. coli | |
| Triazole Derivative C | Anti-inflammatory | In vitro models |
Case Study: Anticancer Activity
In a recent study evaluating the cytotoxic effects of various triazole derivatives on human malignant cell lines, specific derivatives showed IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, compound 69c demonstrated potent cytotoxicity against MCF-7 cells .
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Enzymatic Pathways : Many triazoles act as enzyme inhibitors in cancer pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help mitigate oxidative stress in cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
